molecular formula C13H17N3O2 B2399509 1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2188733-71-1

1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2399509
CAS No.: 2188733-71-1
M. Wt: 247.298
InChI Key: BWJYGHVPGWPBSE-UHFFFAOYSA-N
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Description

1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxypyridine group attached to a piperazine ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 5-methoxypyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then reacted with prop-2-en-1-one under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypyridine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The methoxypyridine group can bind to receptors or enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The prop-2-en-1-one moiety can participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine derivative with a pyrimidine group.

    1-(4-Pyridyl)piperazine: A piperazine derivative with a pyridine group.

    1-(2-Pyridyl)piperazine: Another piperazine derivative with a pyridine group.

Uniqueness

1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the methoxypyridine group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-13(17)16-8-6-15(7-9-16)12-5-4-11(18-2)10-14-12/h3-5,10H,1,6-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJYGHVPGWPBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)N2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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